Technical Whitepaper: Mechanism of Action of 4-(2-Aminoethyl)thiazol-2-amine Dihydrochloride
Technical Whitepaper: Mechanism of Action of 4-(2-Aminoethyl)thiazol-2-amine Dihydrochloride
This guide provides an in-depth technical analysis of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride , a specific thiazole isostere of histamine. It details the compound's mechanism of action as a Histamine H2 receptor agonist, its molecular interactions, and experimental validation protocols.
Executive Summary
4-(2-Aminoethyl)thiazol-2-amine dihydrochloride (CAS: 89364-16-9) is a synthetic heterocyclic amine and a structural isostere of histamine. It functions primarily as a Histamine H2 receptor agonist . By replacing the imidazole ring of histamine with a 2-amino-thiazole ring, this compound mimics the tautomeric properties required for receptor activation while altering metabolic stability and selectivity. It is utilized in pharmacological research to interrogate Gs-protein coupled signaling pathways, specifically those regulating gastric acid secretion and cardiac chronotropy.
Chemical Identity & Physicochemical Properties
The compound represents a critical scaffold in medicinal chemistry where the imidazole moiety of histamine is bio-isosterically replaced by a thiazole ring.
| Property | Specification |
| IUPAC Name | 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride |
| Common Synonyms | 2-Amino-4-(2-aminoethyl)thiazole; Thiazole-histamine isostere |
| CAS Number | 89364-16-9 (dihydrochloride); 124458-10-2 (free base) |
| Molecular Formula | C₅H₉N₃S[1][2] · 2HCl |
| Molecular Weight | 216.13 g/mol (salt); 143.21 g/mol (base) |
| Solubility | Highly soluble in water and DMSO; sparingly soluble in ethanol. |
| Structural Class | 2-Aminothiazole; Bioisostere of Histamine |
Structural Significance
-
Bioisosterism: The 1,3-thiazole ring replaces the 1,3-imidazole of histamine.
-
Functional Mimicry: The exocyclic amine at position 2 of the thiazole ring functions as a hydrogen bond donor/acceptor, mimicking the
-H or -H of the imidazole ring, which is essential for H2 receptor activation. -
Side Chain: The ethylamine side chain at position 4 maintains the precise distance to the receptor's aspartic acid anchor (Asp98), crucial for binding affinity.
Mechanism of Action (Core Pharmacology)
Receptor Target: Histamine H2 Receptor
The primary mechanism of action is the selective agonism of the Histamine H2 Receptor , a G-protein coupled receptor (GPCR). Unlike H1 receptors (linked to Gq/11), the H2 receptor couples to Gs proteins .
Molecular Interaction Model
The activation of the H2 receptor requires a specific proton transfer mechanism (proton shuttle) within the transmembrane domain.
-
Binding: The terminal amino group of the ethyl side chain forms an ionic bond with Asp98 in Transmembrane Domain 3 (TM3).
-
Activation: The 2-amino-thiazole moiety interacts with Asp186 and Thr190 in TM5. The 2-amino group acts as a proton donor, simulating the tautomeric shift seen in histamine, stabilizing the receptor in its active conformation (
).
Signal Transduction Pathway
Upon binding, the compound triggers the canonical Gs-cAMP-PKA signaling cascade:
-
G-Protein Activation: The H2 receptor functions as a Guanine Nucleotide Exchange Factor (GEF) for the
subunit, exchanging GDP for GTP. -
Effector Stimulation:
-GTP dissociates and activates Adenylyl Cyclase (AC) . -
Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .
-
Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Physiological Output: PKA phosphorylates downstream effectors, such as:
-
Parietal Cells:
-ATPase (Proton Pump) Acid Secretion. -
Cardiomyocytes: L-type
channels Positive Chronotropy/Inotropy.
-
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by 4-(2-Aminoethyl)thiazol-2-amine.
Figure 1: Gs-coupled signaling cascade activated by 4-(2-Aminoethyl)thiazol-2-amine binding to the H2 receptor.
Comparison with Related Agonists
The 2-aminothiazole scaffold is distinct from the imidazole of histamine and the isothiourea of dimaprit.
| Compound | Structure Core | H2 Potency (Relative) | Selectivity | Mechanism Note |
| Histamine | Imidazole | 1.0 (Reference) | Non-selective (H1-H4) | Endogenous ligand. |
| Dimaprit | Isothiourea | ~0.18 | H2 Selective | Highly specific but less potent. |
| 4-(2-Aminoethyl)thiazol-2-amine | 2-Aminothiazole | Moderate | H2 Selective | Rigid histamine analogue. |
| Amthamine | 2-Aminothiazole (Methylated) | ~1.5 - 2.0 | High H2 Selectivity | The 5-isomer derivative; more potent due to hydrophobic pocket fit. |
Note: While Amthamine (the 5-substituted analogue) is more potent, the 4-substituted compound described here serves as the fundamental structural prototype for thiazole-based H2 agonism.
Experimental Validation Protocols
To validate the mechanism of action, researchers typically employ a functional cAMP accumulation assay.
Protocol: cAMP Accumulation Assay (HEK293-H2 Cells)
Objective: Quantify the potency (
Materials:
-
HEK293 cells stably expressing human H2 receptor.
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).
-
Detection Kit: HTRF cAMP or ELISA cAMP kit.
-
Test Compound: 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride (dissolved in water).
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293-H2 cells and resuspend in Assay Buffer at
cells/mL. -
Plating: Dispense 5 µL of cell suspension (5,000 cells) into a 384-well white low-volume plate.
-
Treatment: Add 5 µL of the test compound at varying concentrations (
M to M). Include Histamine ( M) as a positive control and vehicle (buffer) as a negative control. -
Incubation: Incubate for 30 minutes at Room Temperature (RT). The IBMX prevents cAMP degradation, allowing accumulation.
-
Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the HTRF kit protocol.
-
Reading: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Analysis: Plot the FRET ratio vs. log[Concentration]. Calculate
using a 4-parameter logistic regression.
Expected Result: A sigmoidal dose-response curve indicating concentration-dependent increase in cAMP, confirming H2 agonism.
Applications in Drug Development
While primarily a research tool, this scaffold is relevant in:
-
Fragment-Based Drug Design (FBDD): The 2-aminothiazole moiety is a "privileged structure" used to design inhibitors for kinases and GPCRs.
-
Gastric Acid Secretion Studies: Used to model parietal cell stimulation independent of H1 effects.
-
Cardiac Safety Screening: Used to assess the potential for H2-mediated positive chronotropy (tachycardia) in thiazole-containing drug candidates.
References
-
Eriksen, K. et al. (1992). Histamine H2-receptor agonists.[1] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.
-
Coruzzi, G. et al. (1993). Cardiac effects of the novel histamine H2-receptor agonist amthamine: interaction with H1- and H2-receptors in the guinea-pig heart.[1] British Journal of Pharmacology.
-
PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)-1,3-thiazol-2-amine. National Library of Medicine.
-
Black, J.W. et al. (1972). Definition and antagonism of histamine H2-receptors. Nature.
Sources
- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride,(CAS# 89364-16-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
